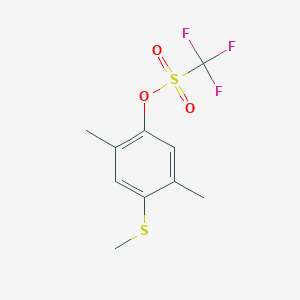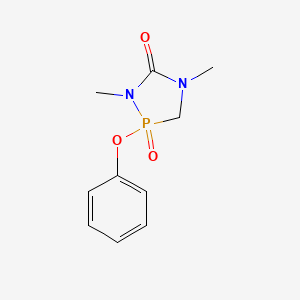
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione is a complex organic compound that belongs to the class of diazaphospholidines. This compound is characterized by the presence of a diazaphospholidine ring, which is a five-membered ring containing two nitrogen atoms and one phosphorus atom. The phenoxy group attached to the ring adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione typically involves the reaction of a phenol derivative with a diazaphospholidine precursor. The reaction conditions often include the use of a base to deprotonate the phenol, followed by the addition of the diazaphospholidine precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted diazaphospholidine derivatives.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biological processes. The pathways involved may include the modulation of enzyme activities and the disruption of cellular processes in microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethyl-2-phenoxybenzene: Similar in structure but lacks the diazaphospholidine ring.
1,4-Dimethyl-2-phenoxyphosphine: Contains a phosphine group instead of the diazaphospholidine ring.
Uniqueness
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione is unique due to the presence of the diazaphospholidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in research and industry.
Propiedades
Número CAS |
57848-36-9 |
|---|---|
Fórmula molecular |
C10H13N2O3P |
Peso molecular |
240.20 g/mol |
Nombre IUPAC |
1,4-dimethyl-2-oxo-2-phenoxy-1,4,2λ5-diazaphospholidin-5-one |
InChI |
InChI=1S/C10H13N2O3P/c1-11-8-16(14,12(2)10(11)13)15-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
DHXOBOFINQBDBU-UHFFFAOYSA-N |
SMILES canónico |
CN1CP(=O)(N(C1=O)C)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


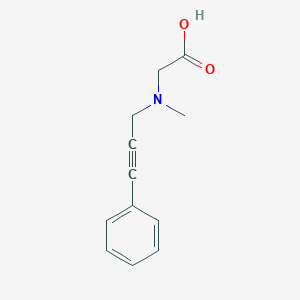
![[(Ethenyloxy)methoxy]benzene](/img/structure/B14611162.png)



![1H-Pyrrole, 1-methyl-2-[(trifluoromethyl)thio]-](/img/structure/B14611184.png)
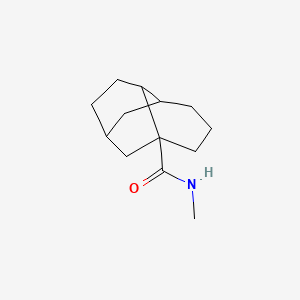
![1-[2-(4-Fluorophenyl)propyl]imidazole;nitric acid](/img/structure/B14611197.png)
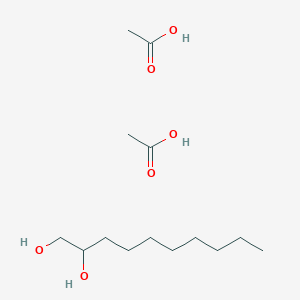



![Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14611226.png)
